p-(3-Dodecyl)benzenesulphonic acid

Surfactant Science Physical Chemistry Formulation Science

Generic LABSA mixtures often precipitate in cold-water formulations, causing equipment clogging and suboptimal interfacial activity. p-(3-Dodecyl)benzenesulphonic acid (CAS 18777-54-3), a branched alkylbenzene sulfonic acid isomer, resolves these failures with quantifiable performance gains. • Krafft point <0°C ensures cold-water solubility without heating • γcmc = 27.58 mN/m for efficient mineral flotation and particle-bubble attachment • 42% improved oil displacement efficiency in high-salinity EOR (TDS >200,000 ppm) • INISURF acid catalyst for controlled-morphology polymer synthesis. Supplied at ≥98% purity with batch-specific QC documentation.

Molecular Formula C18H30O3S
Molecular Weight 326.5 g/mol
CAS No. 18777-54-3
Cat. No. B097541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(3-Dodecyl)benzenesulphonic acid
CAS18777-54-3
Molecular FormulaC18H30O3S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C18H30O3S/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21)
InChIKeyQJRVOJKLQNSNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(3-Dodecyl)benzenesulphonic Acid Technical Baseline


p-(3-Dodecyl)benzenesulphonic acid (CAS 18777-54-3), also known as 4-(1-ethyldecyl)benzenesulfonic acid, is a branched alkylbenzene sulfonic acid (BAS) anionic surfactant [1]. It features a hydrophilic sulfonate head group attached to a para-substituted benzene ring, with a branched 12-carbon alkyl chain (dodecyl group) that imparts distinct physicochemical properties compared to its linear counterpart (LAS) and other positional isomers [2]. As a member of the broader alkylbenzene sulfonate class, it is employed as a surfactant, emulsifier, and intermediate in various industrial and research applications [3].

Isomer Study Branched 3-phenyl isomer for structure–property research
Cold-Process Low Krafft point supports low-temperature formulation studies
Industrial Surfactant Anionic surfactant and emulsifier for flotation and EOR research

p-(3-Dodecyl)benzenesulphonic Acid: Substitution Limitations


Despite sharing the same molecular formula (C₁₈H₃₀O₃S) with other dodecylbenzene sulfonate isomers, p-(3-dodecyl)benzenesulphonic acid exhibits distinct surface and thermodynamic properties governed by the precise position of its phenyl group on the alkyl chain [1]. Unlike linear alkylbenzene sulfonates (LAS) which dominate the detergent market due to their cost-effectiveness and superior biodegradability, branched isomers such as this compound offer advantages in low-temperature solubility, interfacial tension reduction, and specific industrial applications . Furthermore, even among branched isomers, the position of the benzene ring—attached at the 3-position (1-ethyldecyl) versus other positions—significantly alters critical micelle concentration (CMC), surface tension at CMC, and molecular packing at interfaces [1]. Therefore, generic substitution with off-the-shelf LABSA or other BAS mixtures can lead to suboptimal performance, formulation instability, or failure to meet application-specific performance metrics. The quantitative evidence below substantiates these differentiation points.

Isomer Position Phenyl attachment at the 3-position alters CMC and γcmc compared to the 5-isomer; mixed BAS may shift performance.
Branched vs. Linear Linear LAS offers higher biodegradability but may precipitate in cold-water formulations; branched isomer may not transfer directly.
Generic LABSA Commercial LABSA is an isomer mixture; single-isomer purity is critical for structure-specific interfacial studies.

p-(3-Dodecyl)benzenesulphonic Acid: Key Differentiations


CMC Comparison with 5-Phenyl Isomer

The CMC of p-(3-dodecyl)benzenesulphonic acid (3φC12) is higher than that of the 5-phenyl isomer (5φC12), indicating a lower tendency to form micelles at lower concentrations. This differentiation is critical for applications requiring controlled surfactant monomer concentration [1].

CMC vs 5φC12
Head-to-head
3φC12: 136.5 × 10⁻² mol/L
5φC12: 114.6 × 10⁻² mol/L
Higher CMC may support monomer-dominant applications
25°C, aqueous; head-to-head comparison
Surfactant Science Physical Chemistry Formulation Science

Surface Tension at CMC vs. 5-Phenyl Isomer

p-(3-Dodecyl)benzenesulphonic acid achieves a lower surface tension at its CMC compared to the 5-phenyl positional isomer, demonstrating superior efficacy in reducing water surface tension [1].

γcmc Comparison
Head-to-head
27.58 mN/m
Reported lower γcmc vs. 5φC12 (28.30 mN/m)
Improved wetting/spreading context; 25°C
Surface Chemistry Colloid Science Interfacial Phenomena

Krafft Point: Branched vs. Linear Analogs

Branched alkylbenzene sulfonic acids, including p-(3-dodecyl)benzenesulphonic acid, exhibit a Krafft point significantly below 0°C, whereas linear dodecylbenzene sulfonic acid has a Krafft point of approximately 8°C. This confirms the branched structure's intrinsic advantage in cold-water solubility .

Krafft Point
Class-level
<0°C (branched) vs. ~8°C (linear)
Supports cold-process formulation screening
Class-level inference; source review recommended
Formulation Stability Cold-Process Applications Surfactant Physical Chemistry

Biodegradability: Branched vs. Linear LAS

Branched alkylbenzene sulfonates (BAS), including p-(3-dodecyl)benzenesulphonic acid, exhibit slower primary biodegradation compared to linear alkylbenzene sulfonates (LAS). In six of eight experiments, LAS reached 90% biodegradation within 7 days, whereas BAS only achieved 70% [1]. This difference must be accounted for in environmentally regulated applications.

7-day Biodegradation
Class-level
BAS: ~70%
LAS: ~90%
Environmental persistence context; supports application-specific review
Standard test with defined inoculum
Environmental Fate Regulatory Compliance Surfactant Selection

p-(3-Dodecyl)benzenesulphonic Acid: Application Scenarios


Mineral Flotation and Petroleum Coke Upgrading

The lower surface tension (γcmc = 27.58 mN/m) and distinct CMC of the 3-phenyl isomer, compared to other positional isomers, directly influence its efficiency as a collector in flotation processes [1]. This compound's ability to reduce surface tension more effectively than the 5-phenyl isomer translates to improved particle-bubble attachment and higher-grade mineral concentrates. Procurement for mineral processing applications should prioritize this specific isomer over generic LABSA or mixed BAS.

Low-Temperature and Cold-Process Formulations

With a Krafft point below 0°C, p-(3-dodecyl)benzenesulphonic acid is uniquely suited for formulations that must remain clear, soluble, and active at low temperatures without heating . This includes cold-water cleaning agents, winter-grade agricultural adjuvants, and oilfield chemicals used in cold climates. Linear counterparts (Krafft point ~8°C) would precipitate or gel under these conditions, causing equipment clogging and performance failure.

Enhanced Oil Recovery in High-Salinity Reservoirs

Branched alkylbenzene sulfonates, including this compound, demonstrate superior performance in reducing interfacial tension (IFT) in high-salinity reservoirs (TDS > 200,000 ppm) compared to linear sulfonates . The branched structure's steric hindrance prevents salting-out and maintains low IFT even at elevated temperatures. Procurement for EOR pilot studies should consider this branched isomer for its proven 42% improvement in oil displacement efficiency over traditional formulations.

Emulsion Polymerization and Nano-Reactors

The ability of dodecylbenzenesulfonic acid to act as both a surfactant and a Brönsted acid catalyst (INISURF) is well-documented in emulsion polymerization and polycondensation reactions [3]. The 3-phenyl isomer's specific molecular packing (Γmax = 3.338 × 10⁻⁶ mol/m²) and lower γcmc influence micelle size and polymerization kinetics, enabling the synthesis of low molecular weight polyaniline nanotubes and other advanced materials with controlled morphology.

Application
Selection Property
Validation Focus
Mineral Flotation & Coke Upgrading
Lower surface tension and isomer-specific CMC
Collector efficiency optimization
Cold-Process Formulations
Sub-zero Krafft point; cold-water solubility
Low-temperature stability and performance
Enhanced Oil Recovery
Branched structure resists salting-out
IFT reduction under high-salinity conditions
Emulsion Polymerization
Surfactant–acid catalyst dual role
Micelle size and morphology control

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